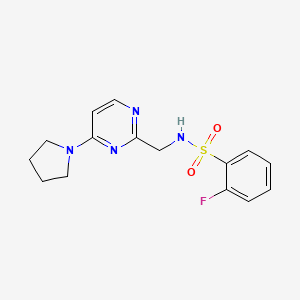

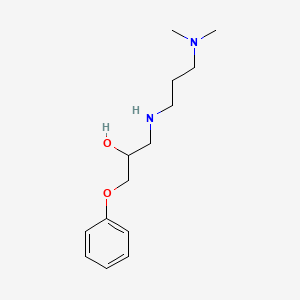

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound is likely to be a white or light yellow powder .

Synthesis Analysis

The synthesis of such compounds often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The molecular structure of “2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” can be analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum provides information about the types and number of hydrogen atoms in the molecule, while the 13C NMR spectrum provides information about the types and number of carbon atoms .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with (hetero)aromatic C-nucleophiles to form 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines .Physical And Chemical Properties Analysis

The compound is likely to be a white or light yellow powder . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.Applications De Recherche Scientifique

Synthesis of Pyrrolidin-1-yl Pyrimidines

This compound can be used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . These pyrimidines are found in many biologically active compounds and often show significant pharmacological activity .

Antagonists of Vanilloid Receptor 1

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized using this compound, act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, making these derivatives potentially useful in pain management .

Modulators of Insulin-like Growth Factor 1 Receptor

These derivatives can also act as modulators of the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, so these compounds could have applications in treating growth disorders .

Enzyme Inhibitors

2-(pyrrolidin-1-yl)pyrimidine derivatives can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . This makes them potentially useful in a variety of therapeutic contexts .

Antioxidative Properties

These compounds have been described as having antioxidative properties . This could make them useful in treating conditions related to oxidative stress .

Antibacterial Properties

2-(pyrrolidin-1-yl)pyrimidine derivatives also have antibacterial properties . This could potentially make them useful in the development of new antibiotics .

Drug Discovery

The pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The versatility of this scaffold enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Influence on Biological Activity

The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide may also interact with various biological targets.

Mode of Action

It’s known that compounds containing a pyrrolidine ring can interact with their targets in a way that leads to changes in the target’s function .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

It’s known that compounds containing a pyrrolidine ring can lead to a variety of biological effects .

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Orientations Futures

The compound and its derivatives could be further explored for their potential biological activities. For example, they could be tested for their antiviral, antibacterial, antifungal, and insecticidal activities . Additionally, the synthesis methods could be optimized to improve yield and reduce costs .

Propriétés

IUPAC Name |

2-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c16-12-5-1-2-6-13(12)23(21,22)18-11-14-17-8-7-15(19-14)20-9-3-4-10-20/h1-2,5-8,18H,3-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQBHOTUMLEBHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2709657.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2709658.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2709659.png)

![2,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B2709660.png)

![dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2709661.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2709670.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2709671.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2709674.png)

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)